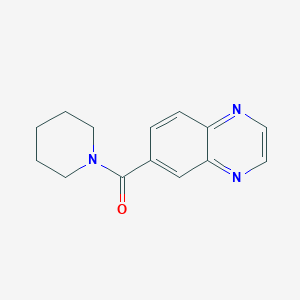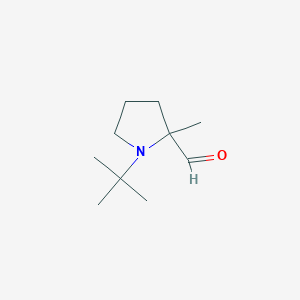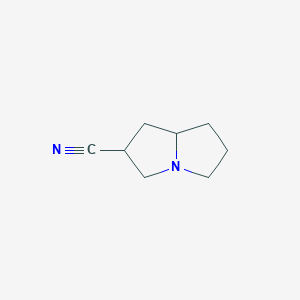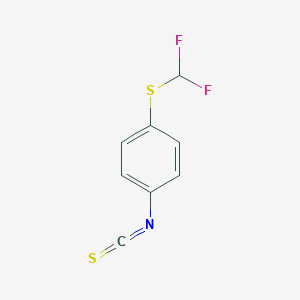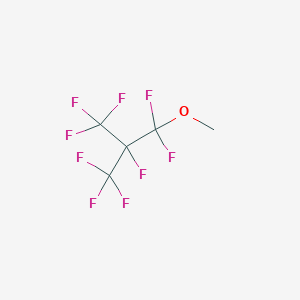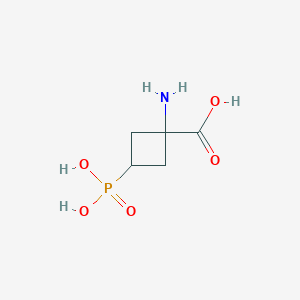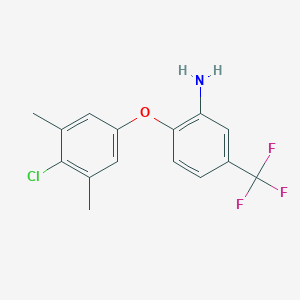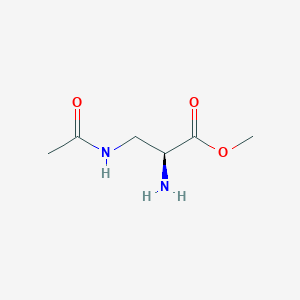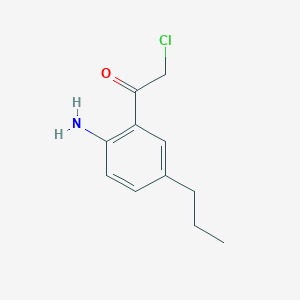
1-(2-Amino-5-propylphenyl)-2-chloro-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, commonly known as APEC, is a synthetic compound that has been widely studied for its potential applications in the field of neuroscience research. APEC is a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine and other neurotransmitters in the brain.
Wirkmechanismus
APEC works by selectively inhibiting the activity of 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, which is responsible for the breakdown of dopamine and other neurotransmitters in the brain. By inhibiting the activity of 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, APEC increases the levels of dopamine in the brain, which can improve motor function and cognitive performance.
Biochemical and Physiological Effects:
APEC has been shown to increase dopamine levels in the brain, which can improve motor function and cognitive performance. APEC has also been studied for its potential neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using APEC in lab experiments is its selectivity for 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, which allows researchers to study the specific effects of inhibiting this enzyme. APEC is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using APEC in lab experiments is its potential toxicity, which can vary depending on the dose and duration of treatment.
Zukünftige Richtungen
There are many potential future directions for research on APEC, including its use as a potential treatment for Parkinson's disease and other neurological disorders. APEC may also have applications in the field of cognitive enhancement and neuroprotection. Further studies are needed to fully understand the biochemical and physiological effects of APEC and its potential therapeutic applications.
Synthesemethoden
APEC can be synthesized using a variety of methods, including the reaction of 2-amino-5-propylphenol with ethyl chloroacetate, followed by reduction with sodium borohydride and chlorination with thionyl chloride. Another method involves the reaction of 2-amino-5-propylphenol with ethyl 2-chloroacetate, followed by reduction with lithium aluminum hydride and chlorination with thionyl chloride.
Wissenschaftliche Forschungsanwendungen
APEC has been used extensively in scientific research to study the role of 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone in the brain and its potential implications for the treatment of neurological disorders such as Parkinson's disease. APEC has been shown to increase dopamine levels in the brain by inhibiting the breakdown of dopamine by 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, which is responsible for the degradation of dopamine. APEC has also been studied for its potential neuroprotective effects and its ability to enhance cognitive function.
Eigenschaften
CAS-Nummer |
164788-92-5 |
|---|---|
Produktname |
1-(2-Amino-5-propylphenyl)-2-chloro-ethanone |
Molekularformel |
C11H14ClNO |
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
1-(2-amino-5-propylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-8-4-5-10(13)9(6-8)11(14)7-12/h4-6H,2-3,7,13H2,1H3 |
InChI-Schlüssel |
DABCBDWHSSYTSU-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C=C1)N)C(=O)CCl |
Kanonische SMILES |
CCCC1=CC(=C(C=C1)N)C(=O)CCl |
Synonyme |
Ethanone, 1-(2-amino-5-propylphenyl)-2-chloro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



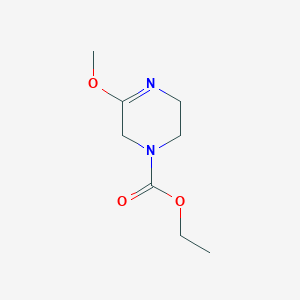
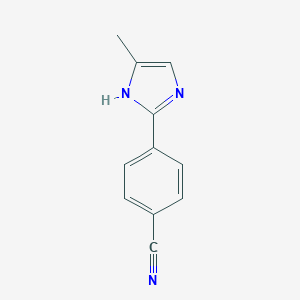
![Sulfamide, [4-(1-methylethyl)phenyl]-(9CI)](/img/structure/B68902.png)
